Closiramine

Description

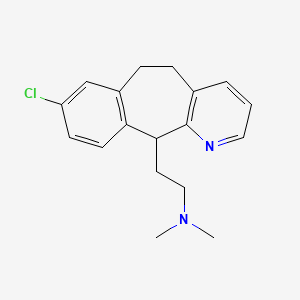

Structure

2D Structure

3D Structure

Properties

CAS No. |

47135-88-6 |

|---|---|

Molecular Formula |

C18H21ClN2 |

Molecular Weight |

300.8 g/mol |

IUPAC Name |

2-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl)-N,N-dimethylethanamine |

InChI |

InChI=1S/C18H21ClN2/c1-21(2)11-9-17-16-8-7-15(19)12-14(16)6-5-13-4-3-10-20-18(13)17/h3-4,7-8,10,12,17H,5-6,9,11H2,1-2H3 |

InChI Key |

BYUAWKXUYPHXSR-UHFFFAOYSA-N |

SMILES |

CN(C)CCC1C2=C(CCC3=C1N=CC=C3)C=C(C=C2)Cl |

Canonical SMILES |

CN(C)CCC1C2=C(CCC3=C1N=CC=C3)C=C(C=C2)Cl |

Other CAS No. |

47135-88-6 |

Origin of Product |

United States |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Clomipramine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clomipramine (B1669221), a tricyclic antidepressant (TCA), has a long-standing clinical history in the management of obsessive-compulsive disorder (OCD) and major depressive disorder. Its therapeutic efficacy is underpinned by a complex and multifaceted mechanism of action that extends beyond its primary classification. This technical guide provides an in-depth exploration of the molecular interactions and signaling pathways modulated by clomipramine and its principal active metabolite, desmethylclomipramine (B1197806). The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Core Mechanism of Action: Monoamine Reuptake Inhibition

The principal mechanism of action of clomipramine is the inhibition of the reuptake of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) from the synaptic cleft. This action is achieved through the blockade of the serotonin transporter (SERT) and the norepinephrine transporter (NET), respectively. By inhibiting these transporters, clomipramine effectively increases the concentration and prolongs the availability of these neurotransmitters in the synapse, leading to enhanced postsynaptic receptor activation.

Clomipramine itself is a potent inhibitor of SERT, with a significantly lower affinity for NET.[1] However, its major active metabolite, desmethylclomipramine, exhibits a contrasting profile, with a very high affinity for NET and a markedly reduced affinity for SERT.[1] This dual action of the parent drug and its metabolite results in a broad-spectrum inhibition of both serotonin and norepinephrine reuptake, contributing to clomipramine's overall therapeutic effect.

Quantitative Analysis of Transporter Inhibition

The binding affinities of clomipramine and desmethylclomipramine for SERT and NET have been quantified through various in vitro and in vivo studies. The inhibitor constant (Ki) is a measure of the binding affinity of a compound to a target, with lower values indicating a higher affinity.

| Compound | Target | Kᵢ (nM) | Species |

| Clomipramine | SERT | 0.14–0.28 | Human/Rat |

| NET | ~14-56 (estimated 100-200 fold lower than SERT) | ||

| Desmethylclomipramine | SERT | 40 | Human/Rat |

| NET | 0.32 | Human/Rat |

Table 1: Binding Affinities of Clomipramine and Desmethylclomipramine for Serotonin and Norepinephrine Transporters.[1]

Secondary Pharmacological Actions: Receptor Antagonism

In addition to its primary action on monoamine transporters, clomipramine exhibits antagonist activity at several other physiologically significant receptors. These interactions are largely responsible for the side-effect profile of the drug but may also contribute to its therapeutic actions in some contexts. The primary off-target interactions include antagonism of:

-

Histamine H1 Receptors: Leading to sedative effects.

-

Muscarinic M1 Acetylcholine Receptors: Resulting in anticholinergic effects such as dry mouth, blurred vision, and constipation.[1]

-

α1-Adrenergic Receptors: Contributing to orthostatic hypotension and dizziness.[1]

Quantitative Analysis of Receptor Antagonism

The binding affinities of clomipramine and its metabolite for these receptors have also been characterized.

| Compound | Target | Kᵢ (nM) |

| Clomipramine | Histamine H1 Receptor | High Affinity (Specific Ki values not consistently reported in literature) |

| Muscarinic M1 Receptor | High Affinity (Specific Ki values not consistently reported in literature) | |

| α1-Adrenergic Receptor | Moderate Affinity (Specific Ki values not consistently reported in literature) | |

| Desmethylclomipramine | Histamine H1 Receptor | Lower Affinity than Clomipramine |

| Muscarinic M1 Receptor | Lower Affinity than Clomipramine | |

| α1-Adrenergic Receptor | Lower Affinity than Clomipramine |

Table 2: Antagonistic Affinities of Clomipramine and Desmethylclomipramine at Various Receptors.

Signaling Pathways

The diverse pharmacological actions of clomipramine trigger a cascade of intracellular signaling events.

Monoamine Transporter Inhibition Signaling

The inhibition of SERT and NET by clomipramine and desmethylclomipramine leads to an increase in synaptic serotonin and norepinephrine. These neurotransmitters then activate their respective postsynaptic receptors, leading to a complex array of downstream signaling events that are believed to underlie the therapeutic effects on mood and anxiety.

Caption: Monoamine Reuptake Inhibition by Clomipramine.

Receptor Antagonism Signaling Pathways

The antagonism of H1, M1, and α1-adrenergic receptors by clomipramine interrupts their respective signaling cascades. Both M1 muscarinic and α1-adrenergic receptors are Gq-protein coupled receptors that, upon activation, stimulate phospholipase C (PLC).[2][3][4] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).[3][4][5] Histamine H1 receptors are also coupled to the Gq/11 family of G-proteins and activate a similar PLC-mediated signaling cascade. By blocking these receptors, clomipramine prevents these downstream events.

References

An In-Depth Technical Guide to Closiramine: Chemical Structure and Properties

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a concise summary of the known chemical and physical properties of Closiramine. Despite extensive searches of scientific literature and chemical databases, detailed pharmacological data, experimental protocols, and specific information regarding its mechanism of action and effects on signaling pathways are not publicly available at this time. The information that could be retrieved is presented below.

Chemical Identity and Structure

This compound is a tricyclic compound with the systematic IUPAC name 8-Chloro-11-(2-(dimethylamino)ethyl)-6,11-dihydro-5H-benzo[1][2]cyclohepta[1,2-b]pyridine[3]. Its chemical identity is further defined by the following identifiers:

| Identifier | Value |

| CAS Number | 47135-88-6[3] |

| Molecular Formula | C₁₈H₂₁ClN₂[3] |

| SMILES | CN(C)CCC1c2ccc(cc2CCc3cccnc31)Cl[3] |

| InChIKey | BYUAWKXUYPHXSR-UHFFFAOYSA-N[3] |

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for understanding the compound's behavior in biological systems and for formulation development.

| Property | Value | Source |

| Molecular Weight | 300.83 g/mol | [3] |

| XLogP3 | 3.9 | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 3 | [4] |

| Exact Mass | 300.1393264 g/mol | [4] |

| Monoisotopic Mass | 300.1393264 g/mol | [4] |

| Topological Polar Surface Area | 16.1 Ų | [4] |

| Heavy Atom Count | 21 | [4] |

| Formal Charge | 0 | [4] |

| Complexity | 333 | [4] |

Pharmacological Properties and Biological Activity

There is a significant lack of publicly available information regarding the pharmacological properties and biological activity of this compound. While the Global Substance Registration System (GSRS) classifies this compound as a Histamine-1 Receptor Antagonist and an Immunotherapeutic Agent , no further details, quantitative data (such as binding affinities, IC50/EC50 values), or descriptions of its mechanism of action could be retrieved from scientific literature or databases.

Signaling Pathways:

Due to the absence of studies on the mechanism of action of this compound, there is no information available on the signaling pathways it may affect.

Experimental Protocols:

No published experimental protocols for the synthesis or biological evaluation of this compound were found.

Conclusion

This compound is a defined chemical entity with a known structure and basic physicochemical properties. However, a comprehensive understanding of its pharmacology, mechanism of action, and potential therapeutic applications is hindered by the current lack of available data. Further research and publication of experimental findings are necessary to elucidate the biological profile of this compound. Researchers interested in this compound should be aware of this information gap and the need for primary investigation to characterize its biological effects. investigation to characterize its biological effects.

References

An In-depth Technical Guide to the Synthesis and Characterization of Closiramine

Disclaimer: Information specifically pertaining to the synthesis and detailed characterization of Closiramine is limited in publicly available scientific literature. Due to this scarcity, this guide will leverage data and established protocols for the structurally analogous and extensively researched tricyclic compound, Clomipramine (B1669221). This approach provides a robust framework for the synthesis, analysis, and understanding of the biological context of this compound, tailored for researchers, scientists, and drug development professionals.

Introduction

This compound is a tricyclic compound identified as a histamine (B1213489) H1 receptor antagonist.[1] Its core structure is a dibenzo[b,f]azepine ring system, a common scaffold in various centrally acting agents. While its primary pharmacological classification points towards applications in allergic conditions and potentially as a sedative, the broader therapeutic potential remains an area for further investigation. This guide provides a comprehensive overview of a proposed synthetic route, detailed characterization methodologies, and the fundamental mechanism of action for this compound, drawing parallels with the well-documented analogue, Clomipramine.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process involving the formation of the tricyclic core followed by the attachment of the dimethylaminoethyl side chain. The following proposed synthesis is adapted from established methods for Clomipramine.[2][3]

Proposed Synthetic Pathway

A plausible synthetic route for this compound starts from N-acetyliminodibenzyl. This starting material undergoes chlorination to introduce the chloro-substituent on the dibenzazepine (B1670418) ring. The acetyl protecting group is then removed, and the subsequent alkylation with a suitable aminoalkyl halide yields this compound.

References

In vitro activity of Closiramine

An In-depth Technical Guide on the In Vitro Activity of Closiramine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as clomipramine, is a tricyclic antidepressant that has garnered significant interest for its potential therapeutic applications beyond its primary indication. Extensive in vitro research has revealed a range of biological activities, including antiviral, anticancer, and immunomodulatory effects. This technical guide provides a comprehensive overview of the in vitro activity of this compound, focusing on its core mechanisms of action, quantitative efficacy data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Mechanism of Action: Functional Inhibition of Acid Sphingomyelinase (FIASMA)

This compound is classified as a Functional Inhibitor of Acid Sphingomyelinase (FIASMA).[1][2][3][4][5] Unlike direct enzymatic inhibitors, FIASMAs exert their effects through an indirect mechanism. These cationic amphiphilic drugs accumulate within lysosomes, the primary site of acid sphingomyelinase (ASM) activity. This accumulation leads to the displacement of ASM from the inner lysosomal membrane, rendering the enzyme susceptible to proteolytic degradation.[1][2] The resulting decrease in ASM activity leads to a reduction in the hydrolysis of sphingomyelin (B164518) to ceramide, a key signaling molecule involved in apoptosis and cellular stress responses.[1][2]

In Vitro Activities of this compound

Antiviral Activity

This compound has demonstrated significant in vitro activity against a range of viruses, most notably coronaviruses.

-

Anti-SARS-CoV-2 Activity: this compound effectively inhibits the entry of SARS-CoV-2 into host cells.[3][6][7][8][9][10] The proposed mechanism involves the suppression of the angiotensin-converting enzyme 2 (ACE2) receptor, which is the primary entry point for the virus.[6][7][9] By functionally inhibiting ASM, this compound may disrupt the lipid raft microdomains within the cell membrane that are crucial for viral entry and budding.

-

Activity Against Other Coronaviruses: In addition to SARS-CoV-2, this compound has shown in vitro efficacy against other coronaviruses, including SARS-CoV and MERS-CoV.[11][12]

-

Activity Against Other Viruses: Studies have also indicated inhibitory effects of this compound on Ebola virus-like particle entry.[12]

Anticancer Activity

This compound exhibits promising anticancer properties in vitro through multiple mechanisms.

-

Induction of Apoptosis in Glioma Cells: In human glioma cell lines, this compound has been shown to inhibit the mitochondrial complex III of the electron transport chain.[13][14] This inhibition leads to a decrease in mitochondrial membrane potential, mitochondrial swelling, and an increase in caspase-3 activity, ultimately inducing apoptosis.[13][14]

-

Inhibition of Cancer Stem Cells: The active metabolite of this compound, desmethylclomipramine (B1197806) (DCMI), has been found to inhibit the growth and stemness of lung cancer stem cells.[15] It also demonstrates a cytostatic effect on these cells.[15]

Immunomodulatory and Other Activities

-

Modulation of Glucocorticoid Receptor Function: In vitro studies have shown that this compound can modulate the function of the glucocorticoid receptor.[16][17]

-

Effects on Phagocytic Cells: this compound has been observed to modulate the activity of phagocytic cells in vitro.[18]

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound and related compounds from various studies.

Table 1: Antiviral Activity of this compound and Related Compounds

| Compound | Virus | Cell Line | Assay Type | IC50/EC50 | Reference |

| Clomiphene (citrate), Vortioxetine, and Asenapine (hydrochloride) combination | SARS-CoV-2 | Not Specified | Pseudovirus Assay | IC50: 0.34 µM | [8] |

| Chlorpromazine | SARS-CoV-2 Pseudovirus | HEK293T-ACE2-TMPRSS2 | Luciferase Reporter Assay | IC50: 0.972 µM | [10] |

| Flupenthixol | SARS-CoV-2 Pseudovirus | HEK293T-ACE2-TMPRSS2 | Luciferase Reporter Assay | IC50: 1.072 µM | [10] |

| Pimozide | SARS-CoV-2 Pseudovirus | HEK293T-ACE2-TMPRSS2 | Luciferase Reporter Assay | IC50: 4.539 µM | [10] |

Table 2: Anticancer Activity of this compound and its Metabolites

| Compound | Cancer Cell Type | Effect | Reference |

| Chlorimipramine | Human Glioma Cells | Inhibition of oxygen consumption, increased caspase 3 activity | [13][14] |

| Desmethylclomipramine (DCMI) | Lung Cancer Stem Cells | Inhibition of growth, decreased stemness potential, cytostatic effect | [15] |

Detailed Experimental Protocols

Acid Sphingomyelinase (ASM) Activity Assay (Fluorogenic)

This protocol describes a method to measure the in vitro inhibitory effect of this compound on ASM activity.

Principle: This assay utilizes a fluorogenic substrate that is specifically cleaved by ASM to produce a fluorescent product. The rate of fluorescence generation is proportional to the ASM activity.

Materials:

-

Recombinant human ASM

-

ASM assay buffer (e.g., 250 mM sodium acetate, 1 mM EDTA, pH 5.0)

-

Fluorogenic ASM substrate (e.g., N-acyl-sphingosine-1-phosphocholine with a fluorescent tag)

-

This compound stock solution (in DMSO)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in ASM assay buffer.

-

In a 96-well plate, add a fixed amount of recombinant human ASM to each well.

-

Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.

-

Pre-incubate the plate at 37°C for 15-30 minutes.

-

Initiate the reaction by adding the fluorogenic ASM substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a time course (e.g., every 2 minutes for 30-60 minutes) at 37°C.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percentage of ASM inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Antiviral Assay: Pseudovirus Neutralization Assay

This protocol outlines a method to assess the inhibitory effect of this compound on SARS-CoV-2 entry using a pseudovirus system.

Principle: A replication-defective virus (e.g., VSV or lentivirus) is engineered to express the SARS-CoV-2 spike protein and a reporter gene (e.g., luciferase or GFP). The ability of this pseudovirus to infect susceptible host cells (expressing ACE2 and TMPRSS2) is measured by the reporter gene expression. A reduction in reporter signal in the presence of this compound indicates inhibition of viral entry.

Materials:

-

SARS-CoV-2 spike-pseudotyped virus (e.g., VSV-based)

-

Host cells (e.g., VeroE6 or HEK293T) engineered to express ACE2 and TMPRSS2

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well white-walled, clear-bottom microplate

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the host cells in a 96-well plate and incubate overnight to form a confluent monolayer.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the serially diluted this compound or vehicle control.

-

Incubate the cells with the compound for 1-2 hours at 37°C.

-

Add a pre-titered amount of the SARS-CoV-2 pseudovirus to each well.

-

Incubate the plate for 24-48 hours at 37°C.

-

Remove the medium and lyse the cells according to the luciferase assay kit instructions.

-

Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

-

Calculate the percentage of infection inhibition for each this compound concentration relative to the virus-only control.

-

Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Anticancer Assay: Cell Viability (MTT Assay)

This protocol details a method to evaluate the cytotoxic effect of this compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest (e.g., human glioma cells)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well clear microplate

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Replace the medium in the wells with the medium containing the serially diluted this compound or vehicle control.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the this compound concentration.

Signaling Pathways and Experimental Workflows

Caption: Mechanism of Functional Inhibition of Acid Sphingomyelinase (FIASMA) by this compound.

Caption: Proposed anticancer mechanism of this compound in glioma cells.

Caption: Experimental workflow for in vitro antiviral screening of this compound.

References

- 1. FIASMA - Wikipedia [en.wikipedia.org]

- 2. Identification of Novel Functional Inhibitors of Acid Sphingomyelinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Update on Functional Inhibitors of Acid Sphingomyelinase (FIASMAs) in SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional inhibitors of acid sphingomyelinase (FIASMAs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Functional Inhibitors of Acid Sphingomyelinase (FIASMAs): A Novel Pharmacological Group of Drugs with Broad Clinical Applications | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. scienceopen.com [scienceopen.com]

- 9. biorxiv.org [biorxiv.org]

- 10. Antidepressant and Antipsychotic Drugs Reduce Viral Infection by SARS-CoV-2 and Fluoxetine Shows Antiviral Activity Against the Novel Variants in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. Chlorimipramine: a novel anticancer agent with a mitochondrial target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. oncotarget.com [oncotarget.com]

- 16. Clomipramine in vitro reduces glucocorticoid receptor function in healthy subjects but not in patients with major depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Clomipramine In Vitro Reduces Glucocorticoid Receptor Function in Healthy Subjects but not in Patients with Major Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Clomipramine, a tricyclic antidepressant, and selegiline, a monoamine oxidase-B inhibitor, modulate the activity of phagocytic cells after oral administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Clomipramine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clomipramine (B1669221), a tricyclic antidepressant (TCA), has a long-standing history in the treatment of various psychiatric disorders, most notably Obsessive-Compulsive Disorder (OCD). Its therapeutic efficacy is underpinned by a complex pharmacological profile characterized by potent inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake, alongside interactions with a range of other neurotransmitter receptors. This technical guide provides an in-depth overview of the pharmacological properties of clomipramine and its primary active metabolite, desmethylclomipramine (B1197806). It includes a comprehensive summary of its receptor binding affinities, pharmacokinetic parameters, and detailed experimental methodologies for key assays. Visual representations of its mechanism of action and metabolic pathways are provided to facilitate a deeper understanding of its complex pharmacology.

Introduction

Clomipramine is a dibenzazepine (B1670418) derivative TCA that exerts its primary therapeutic effects by modulating serotonergic and noradrenergic neurotransmission.[1][2] Although initially developed as an antidepressant, its potent anti-obsessional properties have established it as a cornerstone in the pharmacological management of OCD.[3][4] The pharmacological actions of clomipramine are not limited to monoamine reuptake inhibition; it also displays significant antagonist activity at various other receptors, which contributes to both its therapeutic effects and its side-effect profile.[5][6] This document serves as a comprehensive technical resource, consolidating the key pharmacological data and experimental methodologies relevant to the study of clomipramine.

Pharmacodynamics

The pharmacodynamic profile of clomipramine is multifaceted, involving high-affinity binding to monoamine transporters and antagonistic activity at several other receptor sites.

Monoamine Transporter Inhibition

Clomipramine is a potent inhibitor of the serotonin transporter (SERT), exhibiting a significantly higher affinity for SERT compared to the norepinephrine transporter (NET).[6] This preferential inhibition of serotonin reuptake is believed to be central to its efficacy in treating OCD.[5] However, its major active metabolite, desmethylclomipramine, displays a contrasting profile with a much higher affinity for NET.[5] This dual action on both serotonergic and noradrenergic systems categorizes clomipramine as a serotonin-norepinephrine reuptake inhibitor (SNRI).[5]

Receptor Antagonism

Clomipramine and its metabolite also act as antagonists at several other physiologically important receptors, including histamine (B1213489) H1 receptors, α1-adrenergic receptors, and muscarinic acetylcholine (B1216132) receptors.[5][6] These interactions are largely responsible for the characteristic side effects of tricyclic antidepressants, such as sedation, orthostatic hypotension, and anticholinergic effects (e.g., dry mouth, constipation).[1][5]

Quantitative Binding Affinity Data

The binding affinities of clomipramine and its primary metabolite, desmethylclomipramine, for various transporters and receptors are summarized in the tables below. The data are presented as inhibitory constants (Ki), where a lower value indicates a higher binding affinity.

Table 1: Monoamine Transporter Binding Affinities (Ki in nM)

| Compound | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) | Dopamine Transporter (DAT) |

| Clomipramine | 0.14 | 54 | 3 |

| Desmethylclomipramine | 31.6 | 0.32 | - |

Table 2: Receptor Antagonist Binding Affinities (Ki in nM)

| Receptor | Clomipramine | Desmethylclomipramine |

| Histamine H1 | 1.1 | 1.8 |

| Muscarinic M1 | 13 | 32 |

| Muscarinic M2 | 47 | 110 |

| Muscarinic M3 | 25 | 63 |

| Muscarinic M4 | 13 | 47 |

| Muscarinic M5 | 40 | - |

| α1-Adrenergic | 15 | 13 |

| 5-HT2A | 12 | 16 |

Pharmacokinetics

The pharmacokinetic profile of clomipramine is characterized by good absorption, extensive metabolism, and a relatively long elimination half-life.

Absorption, Distribution, Metabolism, and Excretion

Clomipramine is well absorbed after oral administration, but it undergoes significant first-pass metabolism in the liver, resulting in a bioavailability of approximately 50%.[7] It is highly bound to plasma proteins (around 97-98%).[5] The primary metabolic pathway is demethylation to its active metabolite, desmethylclomipramine, a reaction catalyzed mainly by CYP1A2, CYP3A4, and CYP2C19.[1][8] Both clomipramine and desmethylclomipramine are further hydroxylated by CYP2D6.[1][8] The elimination half-life of clomipramine is approximately 19-37 hours, while that of desmethylclomipramine is longer, ranging from 54 to 77 hours.[5]

Table 3: Pharmacokinetic Parameters of Clomipramine

| Parameter | Value |

| Bioavailability | ~50%[7] |

| Protein Binding | 96-98%[5] |

| Metabolism | Hepatic (CYP1A2, CYP2C19, CYP2D6, CYP3A4)[1][8] |

| Elimination Half-life (Clomipramine) | 19-37 hours[5] |

| Elimination Half-life (Desmethylclomipramine) | 54-77 hours[5] |

| Excretion | 51-60% Renal, 24-32% Fecal[5] |

Signaling Pathways and Metabolism

The therapeutic and adverse effects of clomipramine are mediated through its interaction with various signaling pathways.

The metabolic conversion of clomipramine is a critical determinant of its overall pharmacological effect.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacological profile of clomipramine.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a drug for a specific receptor or transporter. These assays involve incubating a radiolabeled ligand (a molecule that binds to the target) with a tissue or cell membrane preparation containing the target protein. The unlabeled drug of interest (clomipramine) is added at various concentrations to compete with the radiolabeled ligand for binding. The amount of radioactivity bound to the membranes is then measured, and the concentration of the drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

Radioligand: [³H]Citalopram or [³H]Paroxetine

-

Tissue Preparation: Human platelet membranes or membranes from cells recombinantly expressing human SERT.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Procedure:

-

Prepare serial dilutions of clomipramine.

-

In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and the tissue/membrane preparation.

-

For non-specific binding determination, add a high concentration of a known SERT inhibitor (e.g., fluoxetine).

-

For competition binding, add varying concentrations of clomipramine.

-

Incubate at room temperature for 60-90 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate IC50 and Ki values.

-

-

Radioligand: [³H]Nisoxetine or [³H]Desipramine

-

Tissue Preparation: Rat cortical membranes or membranes from cells recombinantly expressing human NET.

-

Assay Buffer: 50 mM Tris-HCl, 300 mM NaCl, 5 mM KCl, pH 7.4.

-

Procedure: Similar to the SERT binding assay, with desipramine (B1205290) often used to determine non-specific binding.

-

Radioligands:

-

Histamine H1: [³H]Mepyramine

-

Muscarinic (non-selective): [³H]Quinuclidinyl benzilate (QNB)

-

α1-Adrenergic: [³H]Prazosin

-

-

Tissue Preparation: Membranes from appropriate brain regions (e.g., cortex for H1 and muscarinic, hippocampus for α1) or cells expressing the specific receptor subtype.

-

Assay Buffers: Typically 50 mM Tris-HCl or phosphate (B84403) buffer at physiological pH.

-

Procedure: The general procedure is similar to the transporter binding assays, with specific known antagonists used to define non-specific binding (e.g., diphenhydramine (B27) for H1, atropine (B194438) for muscarinic, phentolamine (B1677648) for α1).

References

- 1. Clomipramine N-demethylation metabolism in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to Clomipramine (CAS No. 303-49-1)

Note to the reader: The initial request specified Closiramine with CAS number 47135-88-6. However, publicly available scientific literature and chemical databases provide limited information on a compound with this specific name and CAS number. It is highly probable that the intended compound of interest is the structurally similar and well-documented tricyclic antidepressant, Clomipramine (B1669221) (CAS No. 303-49-1). This guide will, therefore, focus on Clomipramine, providing a comprehensive technical overview for researchers, scientists, and drug development professionals.

Executive Summary

Clomipramine is a tricyclic antidepressant (TCA) renowned for its efficacy in treating a range of psychiatric disorders, most notably Obsessive-Compulsive Disorder (OCD).[1][2] It functions as a potent serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitor, with a higher affinity for the serotonin transporter.[2][3] This dual mechanism of action, coupled with its interactions with other receptor systems, underpins its therapeutic effects and its side-effect profile. This document provides a detailed exploration of the pharmacology, pharmacokinetics, synthesis, and clinical applications of Clomipramine, supported by quantitative data, experimental methodologies, and visual representations of key pathways.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 3-(3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine |

| Molecular Formula | C19H23ClN2 |

| Molecular Weight | 314.86 g/mol |

| CAS Number | 303-49-1 |

| Appearance | White to yellowish crystalline powder |

| Solubility | Soluble in water and ethanol, very soluble in chloroform (B151607) or glacial acetic acid, slightly soluble in acetone, and practically insoluble in diethyl ether. |

| Melting Point | 190-196 °C |

Pharmacology

Mechanism of Action

Clomipramine's primary mechanism of action is the inhibition of the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft.[2] By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), it increases the concentration of these neurotransmitters in the synapse, thereby enhancing neurotransmission.[2] Clomipramine exhibits a greater affinity for SERT compared to NET.[3] Its active metabolite, desmethylclomipramine, is a more potent inhibitor of norepinephrine reuptake.

Beyond its effects on monoamine reuptake, Clomipramine also displays affinity for several other receptors, which contributes to both its therapeutic effects and its side-effect profile. These include antagonism of:

-

Histamine H1 receptors

-

Alpha-1 adrenergic receptors

-

Muscarinic acetylcholine (B1216132) receptors

Pharmacodynamics: Receptor Binding Profile

The following table summarizes the binding affinities (Ki, nM) of Clomipramine and its active metabolite, desmethylclomipramine, for various neurotransmitter transporters and receptors. Lower Ki values indicate higher binding affinity.

| Target | Clomipramine (Ki, nM) | Desmethylclomipramine (Ki, nM) |

| Serotonin Transporter (SERT) | 0.14 | 4.6 |

| Norepinephrine Transporter (NET) | 36 | 0.6 |

| Dopamine Transporter (DAT) | >10,000 | 1,550 |

| Histamine H1 Receptor | 31 | 140 |

| Alpha-1 Adrenergic Receptor | 16 | 27 |

| Muscarinic M1 Receptor | 37 | 110 |

Data compiled from various sources. Exact values may vary between studies.

Signaling Pathway

The following diagram illustrates the primary mechanism of action of Clomipramine at the synapse.

Caption: Clomipramine blocks SERT and NET, increasing synaptic serotonin and norepinephrine.

Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic properties of Clomipramine are summarized in the table below.

| Parameter | Value |

| Bioavailability | ~50% (due to first-pass metabolism) |

| Time to Peak Plasma Concentration (Tmax) | 2-6 hours |

| Protein Binding | ~97.6% |

| Volume of Distribution (Vd) | 12-17 L/kg |

| Metabolism | Primarily hepatic via CYP2D6, CYP1A2, and CYP2C19. Major active metabolite is desmethylclomipramine. |

| Elimination Half-life (t1/2) | Clomipramine: 19-37 hours; Desmethylclomipramine: 54-77 hours. |

| Excretion | ~60% in urine, ~32% in feces. |

Data compiled from multiple sources.[3][4][5][6]

Metabolic Pathway

The following diagram illustrates the primary metabolic pathway of Clomipramine.

Caption: Clomipramine metabolism to active and inactive metabolites.

Synthesis

Synthetic Pathway

A common synthetic route for Clomipramine hydrochloride involves the chlorination of N-acetyliminodibenzyl, followed by deacetylation and subsequent alkylation.

Caption: Synthetic pathway for Clomipramine Hydrochloride.

Experimental Protocol: Synthesis of N-acetyl-3-chloroiminodibenzyl

This protocol describes the chlorination of N-acetyliminodibenzyl, a key intermediate in Clomipramine synthesis.[7][8]

Materials:

-

N-acetyliminodibenzyl

-

Dichloromethane (B109758) (or another suitable solvent like dichloroethane)

-

Potassium carbonate (or another suitable base)

-

Tetrabutylammonium bromide (TBAB) (catalyst)

-

Bis(trichloromethyl) carbonate (triphosgene) (chlorinating agent)

Procedure:

-

In a reaction flask, dissolve N-acetyliminodibenzyl, potassium carbonate, and TBAB in dichloromethane.

-

Cool the mixture to 0°C.

-

Slowly add a solution of bis(trichloromethyl) carbonate in dichloromethane to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to 10°C and stir for several hours.

-

Monitor the reaction progress by a suitable method (e.g., TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude product, N-acetyl-3-chloroiminodibenzyl.

-

The crude product can be purified by appropriate methods such as crystallization or chromatography.

Experimental Methods

Serotonin and Norepinephrine Reuptake Inhibition Assay

This is a generalized protocol for determining the in vitro inhibitory activity of a compound on serotonin and norepinephrine transporters.

Principle: This assay measures the ability of a test compound to inhibit the uptake of radiolabeled serotonin ([³H]5-HT) or norepinephrine ([³H]NE) into cells or synaptosomes that express the respective transporters.

Materials:

-

Cell line expressing human SERT (e.g., HEK293-hSERT) or NET (e.g., SK-N-BE(2)C).[9]

-

Synaptosomes prepared from specific brain regions (e.g., rat brain cortex).

-

Radiolabeled neurotransmitter ([³H]5-HT or [³H]NE).

-

Test compound (Clomipramine).

-

Reference compounds (known inhibitors of SERT and NET).

-

Assay buffer.

-

Scintillation counter.

Procedure:

-

Prepare a suspension of cells or synaptosomes in the assay buffer.

-

Aliquot the cell/synaptosome suspension into a 96-well plate.

-

Add varying concentrations of the test compound (Clomipramine) and reference compounds to the wells.

-

Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period.

-

Initiate the uptake reaction by adding the radiolabeled neurotransmitter.

-

Incubate for a specific time to allow for uptake.

-

Terminate the uptake by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unincorporated radiolabel.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the percent inhibition of uptake for each concentration of the test compound and determine the IC50 value (the concentration of the compound that inhibits 50% of the specific uptake).

Clinical Data

Efficacy in Obsessive-Compulsive Disorder (OCD)

Clomipramine is considered a gold standard for the pharmacological treatment of OCD.[1][2] Its efficacy has been demonstrated in numerous clinical trials.

| Study | N | Treatment Duration | Key Finding |

| Clomipramine Collaborative Study Group | 520 | 10 weeks | Clomipramine was significantly more effective than placebo in reducing OCD symptoms. Mean reduction in Yale-Brown Obsessive Compulsive Scale (Y-BOCS) score was 38-44% for Clomipramine vs. 3-5% for placebo.[10] |

| Foa et al. (2005) | 122 | 12 weeks | Clomipramine, exposure and ritual prevention (ERP), and their combination were all superior to placebo. ERP and combination therapy were superior to Clomipramine alone.[1] |

| Meta-analysis | - | - | A meta-analysis of studies in children and adolescents found that Clomipramine improved Children's Y-BOCS scores by 37% and was more effective than SSRIs like sertraline, fluoxetine, and fluvoxamine.[3] |

Dosing and Administration

-

Initial Dose (Adults): 25 mg daily, gradually increased to a target dose of 100-250 mg per day.[3]

-

Maximum Dose (Adults): 250 mg per day.[3]

-

Pediatric Use (10 years and older): Approved for the treatment of OCD.[3]

Conclusion

Clomipramine remains a highly effective medication, particularly for severe and treatment-refractory cases of Obsessive-Compulsive Disorder. Its potent inhibition of serotonin reuptake, complemented by its effects on norepinephrine reuptake and other receptor systems, provides a robust therapeutic profile. A thorough understanding of its pharmacokinetics, metabolism, and potential for drug interactions is crucial for its safe and effective use in clinical practice. Further research may focus on personalized medicine approaches, leveraging pharmacogenomic data to optimize dosing and minimize adverse effects.

References

- 1. psychiatryonline.org [psychiatryonline.org]

- 2. health.mil [health.mil]

- 3. Clomipramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Clinical pharmacokinetics of clomipramine [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medsafe.govt.nz [medsafe.govt.nz]

- 7. CN104876870B - A kind of synthetic method of clomipramine hydrochloride intermediate - Google Patents [patents.google.com]

- 8. CN104876870A - Synthetic method of clomipramine hydrochloride intermediate - Google Patents [patents.google.com]

- 9. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Clomipramine in the treatment of patients with obsessive-compulsive disorder. The Clomipramine Collaborative Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Clomipramine (Closiramine)

Disclaimer: The request specified "Closiramine." However, extensive database searches indicate that this is likely a misspelling of "Clomipramine," a well-established tricyclic antidepressant. All information presented herein pertains to Clomipramine.

This technical guide provides a comprehensive overview of Clomipramine, including its chemical identity, mechanism of action, pharmacokinetic properties, and clinical efficacy, with a focus on data relevant to researchers, scientists, and drug development professionals.

Chemical Identity

IUPAC Name: 3-(3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethyl-1-propanamine[1]

Synonyms: Chlorimipramine, Chlomipramine[1]

Chemical Structure:

Mechanism of Action

Clomipramine is a tricyclic antidepressant (TCA) that primarily functions through the potent inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake by blocking their respective transporters (SERT and NET) at the presynaptic neuronal membrane.[4][5] This action increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.[4][5] While it inhibits both, Clomipramine shows a higher affinity for the serotonin transporter.[5]

Beyond its primary targets, Clomipramine also exhibits antagonistic activity at several other receptors, which contributes to its therapeutic effects and side-effect profile:[1][4][5]

-

Histamine H₁ receptors

-

α₁-adrenergic receptors

-

Muscarinic acetylcholine (B1216132) receptors

The interaction with these additional receptors is responsible for side effects such as sedation, orthostatic hypotension, and anticholinergic effects (e.g., dry mouth, constipation).[1][4]

References

Unveiling the Therapeutic Potential of Clomipramine: A Technical Guide to its Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clomipramine (B1669221), a tricyclic antidepressant traditionally used in the management of obsessive-compulsive disorder and depression, is garnering significant attention for its polypharmacological profile, suggesting a broader therapeutic utility. This technical guide provides an in-depth exploration of the molecular targets of Clomipramine, moving beyond its well-established role as a monoamine reuptake inhibitor to its emerging potential in oncology and virology. Through a comprehensive review of preclinical and clinical data, this document summarizes quantitative binding affinities and functional assay results, details key experimental methodologies, and visualizes the complex signaling pathways and experimental workflows. This guide serves as a critical resource for researchers and drug development professionals seeking to understand and leverage the multifaceted therapeutic potential of Clomipramine.

Primary Therapeutic Targets: Monoamine Transporters

Clomipramine's principal mechanism of action in the central nervous system is the inhibition of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) reuptake by blocking their respective transporters, the Serotonin Transporter (SERT) and the Norepinephrine Trans-porter (NET). This blockade leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing serotonergic and noradrenergic signaling.

Quantitative Data: Binding Affinities and Transporter Occupancy

The following table summarizes the binding affinities (Ki) of Clomipramine and its active metabolite, desmethylclomipramine, for human monoamine transporters. A lower Ki value indicates a higher binding affinity.

| Target | Ligand | Kᵢ (nM) | Species | Reference |

| Serotonin Transporter (SERT) | Clomipramine | 0.14 - 2.67 | Human | [1][2] |

| Desmethylclomipramine | 1.4 | Human | [3] | |

| Norepinephrine Transporter (NET) | Clomipramine | 33.7 - 54 | Human | [1] |

| Desmethylclomipramine | 0.3 - 0.44 | Human | [3] | |

| Dopamine (B1211576) Transporter (DAT) | Clomipramine | >10,000 | Human | [1] |

Positron Emission Tomography (PET) studies have demonstrated high serotonin transporter occupancy even at low clinical doses of Clomipramine. A dose of 10 mg can lead to approximately 80% occupancy of SERT in the human brain.[4][5][6] The estimated median effective dose (ED50) for SERT occupancy is 2.67 mg for an oral dose and 1.42 ng/mL for plasma concentration.[4][5]

Experimental Protocol: Radioligand Binding Assay for Monoamine Transporters

This protocol outlines a competitive binding assay to determine the affinity of Clomipramine for SERT and NET.

Objective: To determine the inhibitor constant (Ki) of Clomipramine for the serotonin and norepinephrine transporters.

Materials:

-

Test Compound: Clomipramine hydrochloride

-

Radioligands: [³H]-Citalopram (for SERT), [³H]-Nisoxetine (for NET)

-

Non-specific Binding Control: Fluoxetine (10 µM for SERT), Desipramine (10 µM for NET)

-

Receptor Source: Membranes from cells stably expressing human SERT or NET, or human brain tissue homogenates (e.g., thalamus for SERT, hypothalamus for NET).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

-

Wash Buffer: Ice-cold Assay Buffer

-

Scintillation Cocktail

-

Glass Fiber Filters (e.g., Whatman GF/B, pre-treated with polyethylenimine)

-

96-well plates

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize the receptor source in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet with fresh assay buffer and resuspend to a final protein concentration of 100-200 µ g/well .

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Assay buffer, radioligand, and membrane preparation.

-

Non-specific Binding: Non-specific binding control, radioligand, and membrane preparation.

-

Clomipramine Competition: Serial dilutions of Clomipramine, radioligand, and membrane preparation.

-

-

Incubation: Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the Clomipramine concentration. Determine the IC50 value (the concentration of Clomipramine that inhibits 50% of the specific binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Visualization: Signaling Pathway and Experimental Workflow

Caption: Clomipramine's primary mechanism of action.

Caption: Workflow for Radioligand Binding Assay.

Secondary Pharmacological Targets

Clomipramine interacts with a variety of other receptors and ion channels, which contribute to both its therapeutic effects and its side-effect profile.

Quantitative Data: Receptor and Ion Channel Affinities

The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of Clomipramine for various secondary targets.

| Target | Ligand | Kᵢ (nM) | IC₅₀ (µM) | Species | Reference |

| Histamine H1 Receptor | Clomipramine | 1.1 - 31 | Human | [1] | |

| α1-Adrenergic Receptor | Clomipramine | 14 - 26 | Human | [1] | |

| Muscarinic Acetylcholine Receptors (M1-M5) | Clomipramine | 12 - 92 | Human | [1] | |

| Serotonin 5-HT2A Receptor | Clomipramine | 11 - 27 | Human | [1] | |

| Serotonin 5-HT2C Receptor | Clomipramine | 37 | Human | [1] | |

| Dopamine D2 Receptor | Clomipramine | 29 - 190 | Human | [1] | |

| hERG K+ Channel | Clomipramine | 0.13 | Human | [5][8] | |

| Voltage-gated K+ (Kv) Channels | Clomipramine | 8.61 | Rabbit | [9][10] | |

| Voltage-dependent Ca²⁺ Channels | Clomipramine | 26 - 31 | Rat | [6] | |

| NMDA Receptor | Clomipramine | Modulates | Rat | [1][10][11] |

Experimental Protocol: Whole-Cell Patch Clamp for Ion Channel Analysis

This protocol provides a general framework for assessing the effect of Clomipramine on voltage-gated ion channels, such as the hERG potassium channel, using the whole-cell patch-clamp technique.

Objective: To determine the IC50 of Clomipramine for a specific ion channel and characterize the mechanism of block.

Materials:

-

Cell Line: A cell line stably expressing the ion channel of interest (e.g., HEK293 cells expressing hERG).

-

Test Compound: Clomipramine hydrochloride

-

External Solution: Physiological salt solution appropriate for the ion channel being studied (e.g., containing KCl, NaCl, CaCl₂, MgCl₂, Glucose, HEPES).

-

Internal (Pipette) Solution: Solution mimicking the intracellular ionic composition (e.g., containing KCl, MgCl₂, EGTA, HEPES, ATP).

-

Patch-clamp rig: Microscope, micromanipulator, amplifier, digitizer, and computer with data acquisition and analysis software.

-

Glass microelectrodes

Procedure:

-

Cell Culture: Culture the cells on glass coverslips until they reach 50-80% confluency.

-

Electrode Preparation: Pull glass microelectrodes to a resistance of 2-5 MΩ when filled with the internal solution.

-

Whole-Cell Configuration:

-

Place a coverslip with cells in the recording chamber and perfuse with the external solution.

-

Under microscopic guidance, approach a single cell with the microelectrode and form a high-resistance seal (GΩ seal) with the cell membrane.

-

Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.

-

-

Data Acquisition:

-

Apply a specific voltage-clamp protocol (a series of voltage steps) to elicit ionic currents through the channel of interest.

-

Record the baseline currents in the absence of the drug.

-

Perfuse the cell with the external solution containing various concentrations of Clomipramine and record the currents at each concentration until a steady-state block is achieved.

-

-

Data Analysis:

-

Measure the peak current amplitude at a specific voltage step in the absence and presence of different concentrations of Clomipramine.

-

Calculate the percentage of current inhibition for each concentration.

-

Plot the percentage of inhibition against the logarithm of the Clomipramine concentration and fit the data to a Hill equation to determine the IC50 value.[12]

-

Visualization: Off-Target Interactions and Experimental Workflow

Caption: Clomipramine's off-target receptor and ion channel interactions.

Caption: Workflow for Whole-Cell Patch Clamp Assay.

Emerging Therapeutic Targets: Oncology

Recent research has highlighted the potential of Clomipramine as an anticancer agent, with proposed mechanisms involving the induction of apoptosis through mitochondrial dysfunction and the inhibition of autophagy.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of Clomipramine in various cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| U87-MG | Glioblastoma | ~50 | [13] |

| A375 | Melanoma | ~11 | [14] |

| HeLa | Cervical Cancer | ~15 | [14] |

| Glioma Cells (IPTP-98) | Glioblastoma | ~114 (for morphological changes) | [15] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Objective: To determine the IC50 of Clomipramine in a cancer cell line.

Materials:

-

Cell Line: Cancer cell line of interest.

-

Test Compound: Clomipramine hydrochloride

-

Culture Medium: Appropriate for the cell line.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: (5 mg/mL in PBS).

-

Solubilization Solution: e.g., DMSO or a solution of SDS in HCl.

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with serial dilutions of Clomipramine for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each Clomipramine concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the Clomipramine concentration and determine the IC50 value.[16][17][18]

Experimental Protocol: Autophagy Flux Assay (LC3-II Western Blot)

This protocol describes the measurement of autophagic flux by monitoring the levels of LC3-II, a marker of autophagosomes.

Objective: To determine if Clomipramine inhibits autophagic flux.

Materials:

-

Cell Line: Cell line of interest.

-

Test Compound: Clomipramine hydrochloride

-

Lysosomal Inhibitors: Bafilomycin A1 or a combination of E64d and pepstatin A.

-

Lysis Buffer: RIPA buffer with protease inhibitors.

-

Primary Antibody: Anti-LC3 antibody.

-

Secondary Antibody: HRP-conjugated secondary antibody.

-

Western Blotting reagents and equipment.

Procedure:

-

Cell Treatment: Treat cells with Clomipramine in the presence and absence of lysosomal inhibitors for a defined period.

-

Cell Lysis: Lyse the cells and determine the protein concentration of the lysates.

-

Western Blotting:

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary anti-LC3 antibody.

-

Incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate.

-

-

Data Analysis: Quantify the band intensities for LC3-I and LC3-II. An accumulation of LC3-II in the presence of lysosomal inhibitors compared to their absence indicates an active autophagic flux. An increase in LC3-II levels upon Clomipramine treatment, which is further enhanced by lysosomal inhibitors, suggests that Clomipramine blocks autophagic flux at a late stage (i.e., autophagosome-lysosome fusion or degradation).[2][9][19]

Visualization: Anticancer Mechanisms and Experimental Workflows

Caption: Proposed anticancer mechanisms of Clomipramine.

Caption: Workflow for MTT Cell Viability Assay.

Novel Therapeutic Targets: Virology

Preliminary studies suggest that Clomipramine may possess antiviral properties, opening new avenues for its therapeutic application.

Quantitative Data: Antiviral Activity

The following table presents the in vitro antiviral activity of Clomipramine.

| Virus | Cell Line | IC₅₀ (µM) | Reference |

| Japanese Encephalitis Virus (JEV) | SH-SY5Y | 0.79 | [13] |

| Japanese Encephalitis Virus (JEV) | N2a | 3.28 | [13] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral activity of a compound.

Objective: To determine the IC50 of Clomipramine against a specific virus.

Materials:

-

Virus: The virus of interest.

-

Host Cell Line: A cell line susceptible to the virus.

-

Test Compound: Clomipramine hydrochloride

-

Culture Medium

-

Overlay Medium: Culture medium with a solidifying agent (e.g., agarose (B213101) or methylcellulose) to restrict virus spread.

-

Staining Solution: e.g., Crystal violet.

-

6-well or 12-well plates

Procedure:

-

Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

-

Virus Infection: Infect the cell monolayers with a known amount of virus (to produce a countable number of plaques) in the presence of serial dilutions of Clomipramine. Include a virus control (no drug) and a cell control (no virus, no drug).

-

Adsorption: Incubate the plates for 1-2 hours to allow the virus to adsorb to the cells.

-

Overlay: Remove the virus inoculum and add the overlay medium containing the corresponding concentrations of Clomipramine.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (days to weeks, depending on the virus).

-

Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain with a staining solution. The plaques will appear as clear zones against a background of stained, uninfected cells.

-

Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each Clomipramine concentration compared to the virus control. Plot the percentage of plaque reduction against the logarithm of the Clomipramine concentration to determine the IC50 value.[20][21]

Visualization: Antiviral Assay Workflow

Caption: Workflow for Plaque Reduction Assay.

Conclusion

Clomipramine's therapeutic potential extends far beyond its established role in psychiatry. Its intricate polypharmacology, characterized by high-affinity interactions with monoamine transporters and a broad spectrum of secondary targets, presents a compelling case for its repositioning in other therapeutic areas, notably oncology and virology. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further investigation into these novel applications. The visualization of its complex molecular interactions and the workflows of key experimental assays are intended to facilitate a deeper understanding and guide future research endeavors. As our knowledge of Clomipramine's diverse molecular targets continues to expand, so too will the opportunities to harness its full therapeutic potential for a wider range of human diseases.

References

- 1. Chronic but not acute clomipramine alters the effect of NMDA receptor regulation of dopamine release in rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High levels of serotonin transporter occupancy with low-dose clomipramine in comparative occupancy study with fluvoxamine using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. [PDF] High levels of serotonin transporter occupancy with low-dose clomipramine in comparative occupancy study with fluvoxamine using positron emission tomography. | Semantic Scholar [semanticscholar.org]

- 7. benchchem.com [benchchem.com]

- 8. Clomipramine block of the hERG K+ channel: accessibility to F656 and Y652 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.biologists.com [journals.biologists.com]

- 10. Chronic clomipramine administration reverses NMDA-evoked decreases in dopamine release in the raphe nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Repeated but not acute clomipramine decreases the effect of N-methyl-D-aspartate receptor activation on serotonergic transmission between the raphe nuclei and frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]

- 13. Screening a neurotransmitter-receptor-related inhibitor library identifies clomipramine HCl as a potential antiviral compound against Japanese encephalitis virus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chlorimipramine: a novel anticancer agent with a mitochondrial target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The effects of antidepressants on mitochondrial function in a model cell system and isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. texaschildrens.org [texaschildrens.org]

- 17. jcdr.net [jcdr.net]

- 18. japsonline.com [japsonline.com]

- 19. researchgate.net [researchgate.net]

- 20. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

An In-depth Technical Guide to Early-Stage Research on Tricyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Tricyclic compounds, characterized by their three-ring chemical structure, represent a significant class of molecules in medicinal chemistry.[1] Historically recognized for their profound impact on the treatment of major depressive disorder (MDD) with the advent of Tricyclic Antidepressants (TCAs), the therapeutic potential of these scaffolds is now being explored in a multitude of new disease areas.[2][3] While newer agents with more favorable side-effect profiles have largely replaced TCAs as first-line treatments for depression, the inherent bioactivity of the tricyclic core continues to make it a valuable starting point for novel drug discovery efforts in oncology, infectious diseases, and chronic pain management.[1][3][4]

This guide provides a technical overview of the core aspects of early-stage research on tricyclic compounds, focusing on their mechanisms of action, preclinical data evaluation, and the key experimental protocols used to characterize them.

Mechanisms of Action: From Classic Neurotransmission to Novel Targets

The biological activity of tricyclic compounds is diverse and dependent on the specific structural arrangement and side-chain substitutions of the core scaffold.

1. Classic Antidepressant Mechanism: Monoamine Reuptake Inhibition

The primary mechanism of action for classic TCAs is the inhibition of the presynaptic reuptake of the neurotransmitters norepinephrine (B1679862) (NE) and serotonin (B10506) (5-HT).[5] By blocking the norepinephrine transporter (NET) and the serotonin transporter (SERT), these compounds increase the concentration of these monoamines in the synaptic cleft, enhancing neurotransmission.[2][6] This modulation of noradrenergic and serotonergic pathways is central to their antidepressant effects.[6]

2. Off-Target Receptor Blockade and Side Effects

Many of the adverse effects associated with first-generation TCAs stem from their antagonism of various other receptors.[6] Blockade of muscarinic M1 receptors leads to anticholinergic effects (e.g., dry mouth, blurred vision), histamine (B1213489) H1 receptor antagonism causes sedation and weight gain, and alpha-1 adrenergic receptor blockade can result in orthostatic hypotension.[6][7] Modern drug discovery efforts often aim to design novel tricyclic compounds with higher selectivity for their primary target to minimize these off-target interactions.

3. Emerging Mechanisms of Action

Early-stage research has identified novel biological targets for tricyclic scaffolds beyond monoamine transporters:

-

Anticancer: Certain tricyclic pyrido[2,3-b][8][9]benzothiazepines have shown potent inhibitory activity against drug-resistant cancer cell lines.[4]

-

Antibacterial: Novel tricyclic compounds have been developed as inhibitors of DNA gyrase and topoisomerase IV, essential enzymes for bacterial survival, showing promise as broad-spectrum antibiotics.[10]

-

Immunomodulatory: A series of novel tricyclic molecules have been identified as agonists of Toll-like receptor 7 (TLR7), with potential applications as enhancers in cancer immunotherapy.[11]

-

Antiparasitic: The TCA imipramine (B1671792) has demonstrated in vitro antigiardial potential, disrupting the parasite's cytoskeleton and differentiation pathways.[12]

-

VMAT2 Upregulation: Recent studies show that some TCAs, with sustained treatment, can upregulate the activity of Vesicular Monoamine Transporter 2 (VMAT2), a key protein for packaging neurotransmitters into synaptic vesicles.[13]

Quantitative Preclinical Data

The preclinical assessment of tricyclic compounds involves quantifying their interaction with molecular targets and their effects in cellular and animal models. This data is crucial for comparing candidates and guiding lead optimization.

Table 1: Comparative Receptor Binding Affinities of Common Tricyclic Antidepressants

The binding affinity of a compound for a receptor or transporter is often expressed as the inhibitory constant (Ki), where a lower value indicates a higher affinity. The data below provides a comparative overview of several TCAs against key neurotransmitter transporters and off-target receptors.

| Compound | NET Ki (nM) | SERT Ki (nM) | H1 Ki (nM) | M1-M5 Ki (nM) | α1 Ki (nM) |

| Amitriptyline | 22 | 4.3 | 1.1 | 1-10 | 26 |

| Imipramine | 4.6 | 1.1 | 11 | 11-91 | 67 |

| Desipramine | 1.1 | 23 | 110 | 100 | 130 |

| Nortriptyline | 4.1 | 18 | 7.8 | 19-68 | 49 |

| Clomipramine | 2.8 | 0.28 | 31 | 37 | 38 |

| Note: Ki values are compiled from various preclinical studies and can vary based on experimental conditions. This table serves as a comparative guide.[14] |

Table 2: Bioactivity of Novel Tricyclic Compounds in Early-Stage Research

This table summarizes the bioactivity of recently developed tricyclic compounds in non-traditional therapeutic areas, demonstrating the scaffold's versatility.

| Compound Class | Target/Assay | Model System | Bioactivity Metric | Result | Reference |

| Pyrido[2,3-b][8][9]benzothiazepines | Antiproliferative Activity | H460TaxR (Paclitaxel-Resistant Cancer Cells) | EC50 | < 1.0 µM | [4] |

| Novel Tricyclic Inhibitors | Bacterial Growth Inhibition | S. aureus (ATCC29213) | IC50 | 0.003 µM | [10] |

| Novel Tricyclic Inhibitors | Bacterial Growth Inhibition | K. pneumoniae (ATCC10031) | IC50 | 0.012 µM | [10] |

| Imipramine | Growth Inhibition | Giardia lamblia Trophozoites | IC50 | 42.31 µM (48h) | [12] |

| Novel Tricyclic Agonists | TLR7 Agonist Activity | Human TLR7 Assay | EC50 | 1.2 nM | [11] |

Key Experimental Protocols

Detailed and standardized protocols are essential for generating reliable and reproducible preclinical data. Below are methodologies for key assays used in the evaluation of tricyclic compounds.

1. Experimental Protocol: Radioligand Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor or transporter (e.g., SERT, NET, H1).

-

Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to the target protein expressed in cell membranes.

-

Methodology:

-

Membrane Preparation: Harvest cells (e.g., HEK293) stably expressing the target receptor/transporter. Homogenize cells in an appropriate buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet to a known protein concentration.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]-citalopram for SERT), and varying concentrations of the tricyclic test compound.

-

Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a set duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.

-

Quantification: Wash the filters to remove non-specific binding. Place the filter discs into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand binding against the log concentration of the test compound. Determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

2. Experimental Protocol: In Vitro Cell Viability Assay (MTT/XTT or CellTiter-Glo®)

-

Objective: To measure the cytotoxic or antiproliferative effect of a tricyclic compound on cultured cells (e.g., cancer cell lines).

-

Principle: These assays measure metabolic activity as an indicator of cell viability. For example, the CellTiter-Glo® assay quantifies ATP, which is a marker of metabolically active cells.

-

Methodology:

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in an incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of the tricyclic test compound in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only (e.g., DMSO) control wells.

-

Incubation: Return the plate to the incubator for a specified exposure time (e.g., 24, 48, or 72 hours).[15]

-

Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the assay reagent (e.g., CellTiter-Glo® reagent) to each well according to the manufacturer's instructions.

-

Signal Measurement: After a brief incubation to stabilize the signal, measure the luminescence (for CellTiter-Glo®) or absorbance (for MTT/XTT) using a plate reader.

-

Data Analysis: Normalize the signal from treated wells to the vehicle control wells to calculate the percentage of cell viability. Plot the percent viability against the log concentration of the compound to generate a dose-response curve and determine the IC50 or EC50 value.

-

3. Experimental Protocol: Forced Swim Test (FST) in Rodents

-

Objective: To evaluate the antidepressant-like properties of a tricyclic compound in an animal model of behavioral despair.[14]

-

Principle: Rodents placed in an inescapable cylinder of water will eventually adopt an immobile posture. Antidepressant compounds are known to reduce the duration of this immobility.

-

Methodology:

-

Animal Acclimation: House mice or rats in the testing facility for at least one week prior to the experiment to acclimate them to the environment.

-

Drug Administration: Administer the tricyclic test compound or a vehicle control via the appropriate route (e.g., intraperitoneal injection, oral gavage) at a specified time before the test (e.g., 30-60 minutes).

-

Pre-Swim Session (optional but recommended for rats): On the day before the test, place each animal in the swim cylinder for a 15-minute conditioning session.

-

Test Session: Fill a clear glass cylinder (e.g., 25 cm high, 10 cm diameter) with water (23-25°C) to a depth where the animal cannot touch the bottom or escape. Place the animal in the water for a 6-minute session.

-

Behavioral Scoring: Record the session with a video camera. An observer, blinded to the treatment groups, should score the duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

-

Data Analysis: Compare the mean immobility time for the compound-treated group to the vehicle-treated control group using an appropriate statistical test (e.g., Student's t-test or ANOVA). A significant reduction in immobility time is indicative of an antidepressant-like effect.[14]

-

References

- 1. Tricyclic antidepressant - Wikipedia [en.wikipedia.org]

- 2. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Tricyclic structures in medicinal chemistry: an overview of their recent uses in non-CNS pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Novel Tricyclic Thiazepine Derivatives as Anti-Drug-Resistant Cancer Agents by Combining Diversity-Oriented Synthesis and Converging Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tricyclic antidepressants - Mayo Clinic [mayoclinic.org]

- 6. pharmacyfreak.com [pharmacyfreak.com]

- 7. Antidepressant and Antipsychotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]